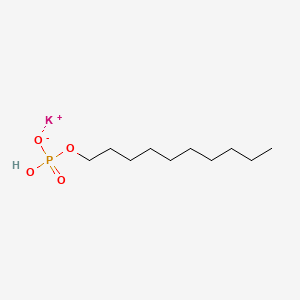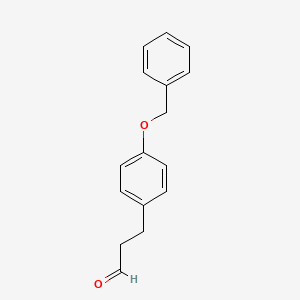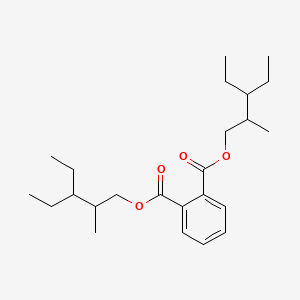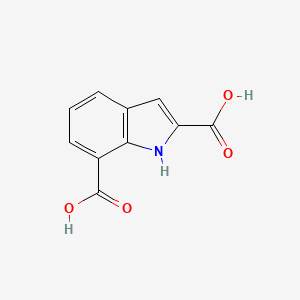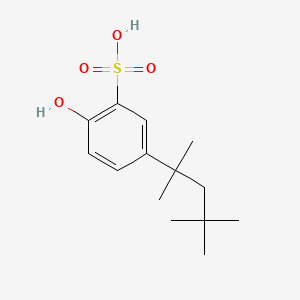
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid is an organic compound with the molecular formula C14H22O4S. It is a derivative of benzenesulfonic acid, featuring a hydroxyl group and a bulky alkyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a suitable aromatic precursor followed by the introduction of the hydroxyl and alkyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and maintain safety standards. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The bulky alkyl group can influence the compound’s solubility and membrane permeability, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2-hydroxy-5-methylbenzenesulfonic acid: Lacks the bulky alkyl substituent, leading to different chemical and physical properties.
Uniqueness
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid is unique due to its combination of a hydroxyl group, a sulfonic acid group, and a bulky alkyl substituent. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
68959-11-5 |
|---|---|
Molekularformel |
C14H22O4S |
Molekulargewicht |
286.39 g/mol |
IUPAC-Name |
2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C14H22O4S/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(8-10)19(16,17)18/h6-8,15H,9H2,1-5H3,(H,16,17,18) |
InChI-Schlüssel |
LSAIQLOHXQZJCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)O |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)O |
Key on ui other cas no. |
68959-11-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


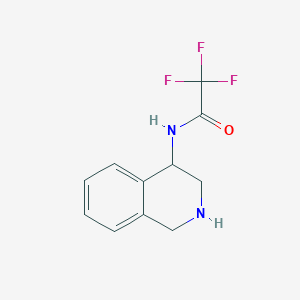
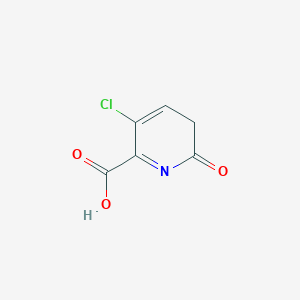


![2-Pyrrolidinone, 4-[(trimethylsilyl)oxy]-](/img/structure/B3193133.png)
![N-[(8-hydroxy-5-nitroquinolin-7-yl)-thiophen-2-ylmethyl]-2-methylpropanamide](/img/structure/B3193147.png)


